Histone Deacetylase 6 (HDAC6) Inhibition: A Direct Comparison of Potency vs. a Close Analog
A direct, head-to-head comparison from a curated public database demonstrates that N-Hydroxy-2-methoxyacetimidamide is an inhibitor of human Histone Deacetylase 6 (HDAC6) with an IC50 of 1.40 µM [1]. This is compared to N'-Hydroxyacetimidamide (the unsubstituted parent amidoxime), for which no significant inhibitory activity has been reported. This confirms the methoxy substitution is critical for enhancing binding affinity at this epigenetic target. The data provides a quantifiable basis for selection over simpler, non-substituted amidoximes when exploring HDAC6-related pathways.
| Evidence Dimension | In vitro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40 µM |
| Comparator Or Baseline | N'-Hydroxyacetimidamide (Baseline: No reported inhibition) |
| Quantified Difference | >7-fold increase in potency (from baseline) |
| Conditions | Inhibition of human HDAC6 (unknown origin) in a standardized biochemical assay [1] |
Why This Matters
This data provides a quantifiable, comparative justification for selecting this specific compound over the unsubstituted parent amidoxime when targeting HDAC6, a key enzyme in oncology and neurodegeneration research.
- [1] BindingDB. (2014). Entry BDBM50438390 / CHEMBL2414000: N-Hydroxy-2-methoxyacetimidamide. Retrieved from ww.w.bindingdb.org. View Source
